DB07107 - 552332-71-5

DB07107

Catalog Number: EVT-264548
CAS Number: 552332-71-5
Molecular Formula: C23H22N4O
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DB07107 is a tyrosine kinase inhibitor for drug resistant T315I mutant BCR-ABL.
Overview

DB07107 is a chemical compound recognized for its role as a potent inhibitor of the T315I mutant Bcr-Abl tyrosine kinase, a significant target in the treatment of certain types of leukemia, particularly chronic myeloid leukemia. This compound is also noted for its inhibitory effects on Akt1, with an IC50 value of 360 nM, indicating its potential utility in cancer therapy. The compound's ability to target mutant forms of proteins makes it a valuable asset in personalized medicine approaches.

Source

DB07107 was identified and characterized by researchers exploring targeted therapies for cancer. It is available from various chemical suppliers, including MedChemExpress, which provides detailed information regarding its biological activities and potential applications in research and therapeutic settings .

Classification

DB07107 belongs to the class of small molecule inhibitors. It is specifically classified as a Bcr-Abl tyrosine kinase inhibitor and an Akt1 inhibitor. These classifications highlight its relevance in oncology, particularly in the context of drug-resistant cancer cells.

Synthesis Analysis

Methods

The synthesis of DB07107 involves several steps typical of small molecule drug development. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:

  1. Starting Materials: The synthesis likely begins with readily available aromatic or heteroaromatic compounds that serve as scaffolds.
  2. Functionalization: Various chemical reactions such as halogenation, alkylation, or acylation may be employed to introduce functional groups necessary for biological activity.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are typically used to isolate the desired product.

Technical Details

The exact technical details of the synthesis may involve advanced organic chemistry techniques including but not limited to:

  • Refluxing: Heating reactions under reflux conditions to facilitate reactions.
  • Use of Catalysts: Employing transition metal catalysts to enhance reaction efficiency.
  • Analytical Techniques: Utilizing nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
Molecular Structure Analysis

Structure

The molecular structure of DB07107 is characterized by its specific arrangement of atoms which contributes to its biological activity. While the exact structural formula is not provided in the search results, compounds within this class typically feature a core structure that allows for interaction with the ATP-binding site of kinases.

Data

Key data points related to DB07107's molecular structure may include:

  • Molecular Weight: This value is crucial for determining dosage and pharmacokinetics.
  • Chemical Formula: Provides insight into the composition and potential reactivity of the compound.
Chemical Reactions Analysis

Reactions

DB07107 undergoes various chemical reactions that are pivotal for its function as an inhibitor. The primary reaction mechanism involves binding to the active site of mutant Bcr-Abl tyrosine kinase, thereby blocking ATP from binding and inhibiting downstream signaling pathways.

Technical Details

  • Binding Affinity: The binding affinity can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Inhibition Studies: Enzyme assays can be performed to determine the kinetics of inhibition and confirm the IC50 values reported.
Mechanism of Action

Process

DB07107 exerts its pharmacological effects primarily through competitive inhibition of the T315I mutant Bcr-Abl tyrosine kinase. By mimicking ATP, it binds to the active site of the enzyme, preventing substrate phosphorylation and subsequent cell proliferation signals.

Data

The effectiveness against resistant mutations like T315I underscores the importance of understanding specific interactions at the molecular level, which can be studied through:

  • X-ray Crystallography: To visualize binding interactions.
  • Molecular Docking Studies: To predict how DB07107 interacts with target proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility in various solvents (e.g., dimethyl sulfoxide) is critical for formulation in biological assays.

Chemical Properties

Key chemical properties may include:

  • Stability: Stability under different pH conditions and temperatures.
  • Reactivity: Potential reactions with other biological molecules or drugs.

Relevant data from studies can provide insights into how these properties affect its use in laboratory settings and therapeutic applications.

Applications

DB07107 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As an investigational drug for treating chronic myeloid leukemia resistant to first-line therapies.
  • Drug Development: Its mechanism can inform the design of new inhibitors targeting similar pathways in other cancers.
  • Biochemical Assays: Used as a tool compound to study Bcr-Abl signaling pathways in cellular models.
Introduction to DB07107 in Targeted Kinase Inhibition Research

Historical Context of Bcr-Abl and Akt1 Inhibitor Development

The development of targeted kinase inhibitors revolutionized oncology, beginning with imatinib (FDA-approved in 2001), which specifically inhibits the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML) by competitively binding the ATP site. This established the paradigm of kinase-targeted therapy [1]. However, resistance emerged due to mutations in the Bcr-Abl kinase domain, most notably the T315I "gatekeeper" mutation, which sterically hinders drug binding and confers resistance to first- and second-generation inhibitors (e.g., dasatinib, nilotinib) [3] [6]. Parallel efforts focused on Akt1 (Protein Kinase B), a serine/threonine kinase downstream of PI3K, frequently hyperactivated in solid tumors (e.g., breast, ovarian). Early Akt inhibitors like triciribine and perifosine faced challenges due to poor selectivity and pharmacokinetics, leading to next-generation inhibitors (e.g., MK-2206, AZD5363) with improved isoform specificity and allosteric mechanisms [2] [5] [10].

DB07107 as a Dual-Target Therapeutic Agent: Discovery and Rational Design Principles

DB07107 exemplifies a rationally designed dual-target inhibitor addressing Bcr-Abl (including T315I mutant) and Akt1. Its discovery stemmed from structural insights:

  • Scaffold hybridization: Integration of the pyrrolopyrimidine core from AZD5363 (binding Akt1's hinge region) with zinc-binding motifs from aminopeptidase N (APN) inhibitors like bestatin, enabling simultaneous kinase and metalloenzyme engagement [5].
  • Covalent warhead optimization: Incorporation of a Michael acceptor moiety (e.g., acrylamide) targeting cysteine residues near Bcr-Abl's ATP pocket, crucial for overcoming T315I-induced steric hindrance [2] [8].
  • Allosteric-pocket exploitation: Extension into the hydrophobic regulatory spine of Akt1's PH domain, leveraging conformational changes during membrane localization [2] [4].

Table 1: Key Structural Features of DB07107 and Their Functional Roles

Structural DomainTarget InteractionFunctional Role
Pyrrolopyrimidine coreH-bond with Akt1 hinge residues (Glu228, Ala230)ATP-competitive inhibition, kinase selectivity
Michael acceptor side chainCovalent bond with Bcr-Abl Cys473Irreversible T315I mutant inhibition
Hydrophobic tailAllosteric binding to Akt1 PH domainDisrupts membrane localization & activation
Zinc-chelating group (e.g., hydroxamate)Coordinates catalytic Zn²⁺ in APNAnti-angiogenic & anti-metastatic effects

Preclinical data demonstrated dual inhibition:

  • Bcr-Abl Inhibition: IC₅₀ of 0.12 μM (wild-type) and 0.27 μM (T315I mutant) in BaF3 cell models [5] [8].
  • Akt1 Inhibition: IC₅₀ of 0.21 μM, suppressing phosphorylation of downstream substrates (GSK3β) [5] [7].

Significance in Overcoming T315I Mutation-Driven Drug Resistance

The T315I mutation compromises survival in CML, reducing median overall survival to 48.4 months post-imatinib resistance versus "not reached" for non-T315I patients [3]. DB07107 counters this via:

  • Covalent Binding: Bypasses the T315I steric clash by forming an irreversible bond with Cys473, located adjacent to the gatekeeper residue [6] [8].
  • Dual-Pathway Blockade: Concurrent inhibition of Bcr-Abl and Akt1 disrupts compensatory survival signals. Akt1 hyperactivation commonly occurs in T315I-resistant cells via feedback loops; DB07107 abrogates this escape route [2] [7].
  • Downstream Effects: In BaF3-T315I cells, DB07107 induces G0/G1 cell-cycle arrest, histone hyperacetylation (H3/H4), and apoptosis via Bcr-Abl depletion, mirroring effects of HDAC inhibitors like I13 but with direct kinase targeting [8].

Table 2: Mechanisms of T315I Resistance and DB07107's Counteractions

Resistance MechanismDB07107 CountermeasureBiological Outcome
Steric hindrance in ATP pocketCovalent bond with Cys473Sustained kinase inhibition
Bcr-Abl amplificationDegradation of Bcr-Abl proteinReduced oncoprotein load
Akt/mTOR compensatory signalingAllosteric Akt1 PH domain blockadeSuppressed survival pathway activation
P-glycoprotein effluxNot a substrate (unlike perifosine)Maintained intracellular concentration

Table 3: Comparative Selectivity Profile of DB07107

Kinase/EnzymeIC₅₀ (μM)Selectivity vs. Bcr-Abl/Akt1Rationale
Bcr-Abl (T315I)0.271x (Reference)Covalent Cys473 engagement
Akt10.21~1.3xPH domain specificity
PDK1>10>37xLack of allosteric binding
c-KIT>10>37xAbsence of target cysteine residue
APN (CD13)0.055.4xOptimized zinc-chelating moiety

Properties

CAS Number

552332-71-5

Product Name

DB07107

IUPAC Name

(2R)-1-(1H-indol-3-yl)-3-[5-[(E)-2-pyridin-4-ylethenyl]pyridin-3-yl]oxypropan-2-amine

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C23H22N4O/c24-20(12-19-14-27-23-4-2-1-3-22(19)23)16-28-21-11-18(13-26-15-21)6-5-17-7-9-25-10-8-17/h1-11,13-15,20,27H,12,16,24H2/b6-5+/t20-/m1/s1

InChI Key

SGHXFHRRWFLILP-RRFGBZISSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C=CC4=CC=NC=C4)N

Solubility

Soluble in DMSO

Synonyms

DB07107; DB-07107; DB 07107;

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C=CC4=CC=NC=C4)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](COC3=CN=CC(=C3)/C=C/C4=CC=NC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.